2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its role as an intermediate in the synthesis of pharmacologically active molecules, particularly Silodosin, an α1-adrenoceptor antagonist used in treating benign prostatic hyperplasia. The compound's unique trifluoroethoxy group is of interest for its potential to enhance the pharmacokinetic properties of drugs, such as improving metabolic stability and lipophilicity.
The compound is synthesized from commercially available reagents, with 2,2,2-trifluoroethanol being a key starting material. It has been studied for various applications in both academic and industrial settings, particularly in drug development and biochemical research.
2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride falls under the category of organic compounds and specifically belongs to the class of amines. Its structure includes a trifluoroethoxy group, which significantly influences its chemical behavior and biological activity.
The synthesis of 2-(2,2,2-Trifluoroethoxy)ethanamine typically involves several key steps:
The molecular formula for 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is . Its structure features a central ethanamine moiety attached to a trifluoroethoxy group.
This structure contributes to its reactivity and interaction with biological targets .
The compound can undergo several types of chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres .
The mechanism of action for compounds derived from 2-(2,2,2-Trifluoroethoxy)ethanamine primarily involves interaction with α1-adrenoceptors. By blocking these receptors, the compound alleviates symptoms associated with benign prostatic hyperplasia by relaxing smooth muscle in the prostate and bladder neck .
Research indicates that this mechanism leads to alterations in gene expression and cellular metabolism related to smooth muscle contraction .
The compound serves several important roles in scientific research:
The emergence of trifluoroethoxy-substituted amines represents a significant evolution in organofluorine chemistry, paralleling the broader advancement of fluorochemical industry over the past century. While elemental fluorine was isolated in 1886 by Henri Moissan, the systematic development of trifluoroethyl derivatives gained momentum in the mid-20th century with breakthroughs in electrochemical fluorination and fluoroalkylation techniques. The 2,2,2-trifluoroethoxy group specifically arose as a privileged structural motif due to its unique combination of high electronegativity, lipophilicity enhancement, and metabolic stability. These compounds evolved from laboratory curiosities to valuable synthetic intermediates, particularly following the discovery that fluorine substitution profoundly alters biological activity profiles without significant steric perturbation. The hydrochloride salt form of these amines, including 2-(2,2,2-trifluoroethoxy)ethanamine hydrochloride, became increasingly important for improving crystallinity, handling properties, and aqueous solubility in pharmaceutical applications, facilitating their incorporation into drug discovery pipelines [1] [5].
The historical trajectory of these compounds reflects broader trends in fluorine chemistry. Initially limited to refrigerants and polymers, fluorochemical research expanded dramatically with the recognition that selective fluorination could enhance therapeutic efficacy. The development of trifluoroethoxy-containing amines accelerated in the 1980s-1990s alongside advances in asymmetric synthesis and catalytic fluorination, enabling more efficient access to enantiomerically pure building blocks. This period witnessed the first systematic studies of structure-activity relationships for trifluoroethoxy amines across various biological targets. The hydrochloride salt form became standard for analytical characterization and formulation studies, providing a stable, crystalline form amenable to quality control in industrial settings [1].
The strategic incorporation of fluorine atoms and fluorinated functional groups constitutes a cornerstone of modern bioactive molecule design. Fluorine's extreme electronegativity (Pauling scale: 4.0) and small atomic radius (van der Waals radius: 1.47 Å) enable precise modulation of molecular properties without drastic steric alterations. The trifluoroethoxy group (–OCH₂CF₃) exemplifies this approach, imparting three distinct advantages to bioactive molecules:
The fluorine-induced dipole interactions significantly enhance binding affinity to biological targets through strengthened van der Waals contacts and dipole-dipole interactions with protein backbone carbonyls. This molecular recognition advantage explains why approximately 30% of newly introduced pharmaceuticals now contain fluorine atoms, with trifluoroalkyl ethers representing a rapidly expanding subclass. The hydrochloride salt form of these amines facilitates salt bridge formation with carboxylate residues in enzyme binding sites, further enhancing target engagement [1] [5].
Table 1: Fundamental Properties of 2-(2,2,2-Trifluoroethoxy)ethanamine Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C₄H₉ClF₃NO | Confirms elemental composition |
Molecular Weight | 191.57 g/mol | Determines molar dosing in synthesis |
Melting Point | 161-163°C | Indicates purity and crystallinity |
Storage Conditions | 2-8°C | Preserves stability of hygroscopic material |
SMILES Notation | NOCC(F)(F)F.Cl | Standard chemical representation |
InChI Key | MIQJCHKNVAHUGJ-UHFFFAOYSA-N | Unique molecular identifier |
Functional Groups | Ethylamine, trifluoroethyl ether | Defines reactivity and derivatization potential |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7